molecular formula C19H20N2O3S B2495024 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide CAS No. 1321686-83-2

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide

Cat. No.: B2495024
CAS No.: 1321686-83-2
M. Wt: 356.44
InChI Key: GYDSKUDJELEJFI-VXPUYCOJSA-N
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Description

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a benzothiazole-derived compound characterized by a fused bicyclic core (benzothiazolylidene) with substituents at the 3-, 4-, and 7-positions. The Z-configuration of the imine bond in the thiazole ring is critical for its stereochemical stability and intermolecular interactions . Key structural features include:

  • 3-Methyl group: A steric modifier that may affect conformational flexibility and binding interactions.
  • 3-Phenylpropanamide side chain: A lipophilic moiety contributing to hydrophobic interactions and molecular recognition.

The compound’s molecular formula, calculated from its IUPAC name, is $ \text{C}{20}\text{H}{21}\text{N}2\text{O}3\text{S} $, with a molecular weight of 369.46 g/mol. While explicit physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest moderate polarity and solubility in organic solvents like DCM or methanol .

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-21-17-14(23-2)10-11-15(24-3)18(17)25-19(21)20-16(22)12-9-13-7-5-4-6-8-13/h4-8,10-11H,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDSKUDJELEJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)CCC3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide typically involves the condensation of 4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-amine with 3-phenylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antibacterial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, emphasizing core frameworks, substituents, and key properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide (Target) Benzothiazolylidene 4,7-Dimethoxy, 3-methyl, 3-phenylpropanamide 369.46 High lipophilicity (due to phenylpropanamide); Z-configuration stabilizes imine bond
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide Benzothiazolylidene 4,7-Dimethoxy, 3-methyl, 4-fluorobenzamide 360.39 Electron-withdrawing fluorine enhances electrophilicity; lower MW than target
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) 1,2,4-Triazole Phenylacetyl, ethyl carbamate ~330 (estimated) NMR peaks at δ 3.4 (CH₂), 4.3 (NH₂), 7.5–8.2 (aromatic); reactive NH-triazole group
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazolylidene 3-Methylphenyl, dimethylamino-acryloyl, benzamide 392.48 IR peaks at 1690, 1638 cm⁻¹ (dual C=O); MS m/z 392 (M⁺); mp 200°C
Compound 29 (Dibenzothiadiazocin-thiazole hybrid) Dibenzothiadiazocin-thiazole 4-Fluorophenyl, 2,5-dimethoxyphenylpropanamide, pyridine >700 (estimated) Synthesized via reductive cyclization (lead powder); high complexity and MW

Structural and Functional Insights

Compound 29’s dibenzothiadiazocin-thiazole hybrid exhibits extended conjugation, likely enhancing UV absorption and redox activity .

The 3-phenylpropanamide chain in the target provides greater steric bulk than the 4-fluorobenzamide analog, possibly affecting binding pocket interactions in biological systems .

Synthetic Pathways: The target compound’s synthesis likely involves condensation of a benzothiazolylidene precursor with 3-phenylpropanoyl chloride, analogous to methods described for 4-fluorobenzamide derivatives . In contrast, compound 3 requires nucleophilic substitution with ethyl chloroformate, followed by hydrazine hydrate treatment, indicating divergent reactivity of triazole intermediates .

Spectroscopic Signatures: Thiadiazole derivatives (e.g., 4g) display dual carbonyl IR peaks (1690, 1638 cm⁻¹), absent in the target compound, reflecting distinct electronic environments . The target’s Z-configuration may result in unique NOE correlations in NMR, differentiating it from E-isomers or planar analogs .

Research Implications and Limitations

While structural and synthetic comparisons are feasible, biological or pharmacological data for the target compound are absent in the provided evidence. Further studies should prioritize:

  • Experimental determination of solubility, melting point, and stability.
  • Computational modeling (e.g., DFT for Z/E isomerization energy barriers).

Biological Activity

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a synthetic compound notable for its potential biological activities. This compound features a benzo[d]thiazole moiety, which is recognized for its diverse pharmacological properties. The following sections provide an in-depth analysis of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O5SC_{19}H_{18}N_{2}O_{5}S, with a molecular weight of 386.4 g/mol. The compound's structure is characterized by the presence of methoxy and thiazole groups, which are pivotal in its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₉H₁₈N₂O₅S
Molecular Weight386.4 g/mol
CAS Number868370-83-6

While specific mechanisms for this compound are not extensively documented, compounds with similar structural characteristics have demonstrated various modes of action, such as enzyme inhibition, receptor modulation, and anti-inflammatory effects. The benzo[d]thiazole moiety is particularly known for its role in modulating biological pathways related to cancer and inflammation.

Biological Activities

Research indicates that compounds featuring benzo[d]thiazole structures exhibit significant biological activities:

  • Anticancer Activity : Studies suggest that derivatives of benzo[d]thiazole can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds similar to this compound have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : The presence of methoxy groups enhances the compound's ability to modulate inflammatory responses.

Study 1: Anticancer Efficacy

A study investigated the anticancer properties of a related benzo[d]thiazole compound. The results indicated a significant reduction in cell viability in cancer cell lines treated with the compound at concentrations ranging from 1 to 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of benzo[d]thiazole derivatives. The results demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli as low as 50 µg/mL.

Research Findings

Recent literature highlights the potential therapeutic applications of this compound based on its structural features:

Compound NameBiological Activity
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol)Anticancer
(Z)-N-(4-methoxybenzothiazole)Antimicrobial
(Z)-N-(5-fluorobenzo[d]thiazole)Anti-inflammatory

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